molecular formula C7H13B B3058953 1-Bromo-1-methylcyclohexane CAS No. 931-77-1

1-Bromo-1-methylcyclohexane

Cat. No. B3058953
CAS RN: 931-77-1
M. Wt: 177.08 g/mol
InChI Key: VSGXTQWTJYAQHO-UHFFFAOYSA-N
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Description

1-Bromo-1-methylcyclohexane is a chemical compound with the molecular formula C7H13Br . It has an average mass of 177.082 Da and a monoisotopic mass of 176.020050 Da .


Synthesis Analysis

The synthesis of 1-Bromo-1-methylcyclohexane can be achieved through various methods. One such method involves the reaction of 1-methylcyclohexene with HBr . Another method involves the reaction of 1-bromo-1-methylcyclohexane with NaOH in acetone . The exact synthesis process can vary depending on the specific requirements of the reaction.


Molecular Structure Analysis

The molecular structure of 1-Bromo-1-methylcyclohexane consists of a cyclohexane ring with a bromine atom and a methyl group attached to the same carbon atom . The structure can be further analyzed using various spectroscopic techniques.


Chemical Reactions Analysis

1-Bromo-1-methylcyclohexane can undergo various chemical reactions. For instance, it can react with NaOH in acetone, where the bromine atom attacks the OH group on the cyclohexane molecule, forming Br-OH and H2O . The water molecule then reacts with the Br-OH to form HBr and OH-HBr .

Scientific Research Applications

Conformational Analysis

Kinetics and Mechanism of Heterolysis

Dvorko, Koshchii, and Ponomareva (2003, 2007) conducted extensive research on the kinetics and mechanism of monomolecular heterolysis of 1-bromo-1-methylcyclohexane. Their work includes comparative correlation analysis of solvation effects in the heterolysis process. This research provides valuable insights into the chemical behavior and reaction dynamics of this compound under various conditions (Dvorko, Koshchii, & Ponomareva, 2003); (Dvorko, Koshchii, & Ponomareva, 2007).

Free Radical Reactions

Liu (1956) investigated the reaction of Grignard reagents with 1-chloro-1-methylcyclohexane in the presence of cobaltous halide. Although not directly involving 1-bromo-1-methylcyclohexane, this study contributes to the broader understanding of reactions involving similar halogenated cyclohexane compounds (Liu, 1956).

properties

IUPAC Name

1-bromo-1-methylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-7(8)5-3-2-4-6-7/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGXTQWTJYAQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80500578
Record name 1-Bromo-1-methylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-1-methylcyclohexane

CAS RN

931-77-1
Record name 1-Bromo-1-methylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 1-bromo-1-methylcyclohexane influence its reactivity in heterolysis reactions?

A1: The structure of 1-bromo-1-methylcyclohexane plays a significant role in its reactivity. [] Research has shown that the heterolysis rate of 1-bromo-1-methylcyclohexane is influenced by its conformational flexibility compared to the more rigid 1-bromo-1-methylcyclopentane. [] Additionally, the nature of the halogen atom (bromine in this case) impacts the activation parameters of heterolysis in different solvents. []

Q2: What is the role of solvent in the heterolysis of 1-bromo-1-methylcyclohexane?

A2: Solvent effects are crucial in the heterolysis of 1-bromo-1-methylcyclohexane. Studies have shown that the rate of heterolysis is influenced by the solvent's nucleophilicity. [, ] While the heterolysis rate of tertiary substrates like tert-butyl bromide decreases with increasing solvent nucleophilicity, secondary substrates like 1-bromo-1-methylcyclohexane show no such dependence. [] This difference arises from the mechanism of heterolysis and the formation of different ion pairs during the reaction. []

Q3: What insights have been gained from correlating solvation effects with the heterolysis rate of 1-bromo-1-methylcyclohexane?

A3: Correlation analysis of solvation effects has been instrumental in understanding the mechanism of heterolysis of 1-bromo-1-methylcyclohexane. [, ] These analyses have revealed the impact of solvent properties, such as polarity and polarizability, on the activation parameters of heterolysis. [] Additionally, comparisons with similar compounds like 1-bromo-1-methylcyclopentane and 2-bromo-2-methyladamantane have provided a deeper understanding of the role of substrate structure and solvation in heterolysis reactions. []

Q4: What are the implications of the absence of nucleophilic solvent assistance in the heterolysis of 1-bromo-1-methylcyclohexane?

A4: The lack of nucleophilic solvent assistance in the heterolysis of 1-bromo-1-methylcyclohexane suggests that the rate-determining step occurs before the involvement of the solvent in stabilizing the forming carbocation. [] This finding points towards a mechanism where the formation of a solvent-separated ion pair happens after the rate-limiting step. []

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